6-Chloro-2-ethyl-1H-benzo[d]imidazole-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-ethyl-1H-benzo[d]imidazole-5-sulfonamide is a benzimidazole derivative known for its diverse applications in medicinal chemistry and industrial processes. Benzimidazole compounds are recognized for their biological activities, including antimicrobial, antiviral, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-ethyl-1H-benzo[d]imidazole-5-sulfonamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 5-chloro-2-ethylbenzimidazole with sulfonamide derivatives under acidic conditions . The reaction is usually carried out in ethanol with a catalytic amount of acetic acid to afford the desired product in high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2-ethyl-1H-benzo[d]imidazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-ethyl-1H-benzo[d]imidazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of prolyl oligopeptidase, an enzyme involved in the degradation of proline-containing peptides. This inhibition can lead to the accumulation of bioactive peptides, which may have therapeutic effects in neurodegenerative diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-2-Methylbenzimidazole
- 5-Chloro-2-Propylbenzimidazole
- 6-Sulfamyl-2-Ethylbenzimidazole
Uniqueness
6-Chloro-2-ethyl-1H-benzo[d]imidazole-5-sulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonamide group enhances its solubility and bioavailability, making it a more effective compound in various applications compared to its analogs .
Eigenschaften
CAS-Nummer |
89725-14-4 |
---|---|
Molekularformel |
C9H10ClN3O2S |
Molekulargewicht |
259.71 g/mol |
IUPAC-Name |
6-chloro-2-ethyl-3H-benzimidazole-5-sulfonamide |
InChI |
InChI=1S/C9H10ClN3O2S/c1-2-9-12-6-3-5(10)8(16(11,14)15)4-7(6)13-9/h3-4H,2H2,1H3,(H,12,13)(H2,11,14,15) |
InChI-Schlüssel |
UHWRGDYCHVYONW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC2=CC(=C(C=C2N1)S(=O)(=O)N)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.